molecular formula C17H13BrN6 B15162414 5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine CAS No. 864270-20-2

5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine

Cat. No.: B15162414
CAS No.: 864270-20-2
M. Wt: 381.2 g/mol
InChI Key: OXUFNFOWYLWEDZ-UHFFFAOYSA-N
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Description

5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine is a chemical compound known for its complex structure and potential applications in various fields of scientific research. This compound features a bromine atom, a pyridine ring, and a triazene linkage, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the bromine atom through bromination reactions. The triazene linkage is then formed by reacting the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazene linkage or other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.

Scientific Research Applications

5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid
  • 5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzene

Uniqueness

5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine is unique due to its specific structural features, such as the bromine atom and the triazene linkage. These features confer distinct chemical properties and reactivity, making it valuable for various research applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

864270-20-2

Molecular Formula

C17H13BrN6

Molecular Weight

381.2 g/mol

IUPAC Name

N-[(5-bromopyridin-2-yl)diazenyl]-4-phenyldiazenylaniline

InChI

InChI=1S/C17H13BrN6/c18-13-6-11-17(19-12-13)23-24-22-16-9-7-15(8-10-16)21-20-14-4-2-1-3-5-14/h1-12H,(H,19,22,23)

InChI Key

OXUFNFOWYLWEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=NC=C(C=C3)Br

Origin of Product

United States

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